molecular formula C16H14O4 B2890572 Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 110514-99-3

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2890572
CAS No.: 110514-99-3
M. Wt: 270.284
InChI Key: NAYMIPUFIQUKOS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a polycyclic heteroaromatic compound featuring a naphthofuran core substituted with a hydroxy group at position 5, a methyl group at position 2, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-3-19-16(18)14-9(2)20-15-11-7-5-4-6-10(11)13(17)8-12(14)15/h4-8,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMIPUFIQUKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In(OTf)₃-Catalyzed Formal [3 + 2] Cycloaddition

The In(OTf)₃-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides represents a high-yielding route to naphthofuran carboxamides. While the original methodology targets carboxamides, adaptation for ester synthesis involves substituting β-ketoesters for β-ketoamides. For example, reacting 5-hydroxy-1,4-naphthoquinone with ethyl acetoacetate (a β-ketoester) under In(OTf)₃ catalysis (5 mol%) in acetonitrile at 80°C for 12 hours yields the naphthofuran-3-carboxylate scaffold. This method achieves regioselectivity >95% and yields up to 98% for analogous structures.

Mechanistic Insight : The reaction proceeds via quinone activation by In(OTf)₃, followed by nucleophilic attack of the β-ketoester enolate to form the furan ring. The 5-hydroxy group originates from the naphthoquinone substrate, while the 2-methyl group derives from the β-ketoester’s α-methyl substituent.

Multi-Step Synthesis from 1-Naphthol

Aldehyde Intermediate Formation

The synthesis begins with 1-naphthol, which undergoes condensation with paraformaldehyde in the presence of MgCl₂ and triethylamine to yield 1-hydroxy-2-naphthaldehyde. This step, conducted in refluxing acetonitrile for 15 hours, achieves near-quantitative conversion.

Furan Ring Construction

Treatment of 1-hydroxy-2-naphthaldehyde with methyl bromoacetate (instead of ethyl bromoacetate) in acetonitrile with K₂CO₃ at reflux introduces the 2-methyl group and ethyl ester simultaneously. This critical step forms the naphtho[1,2-b]furan core, with the ester group regioselectively positioned at C-3.

Reaction Conditions :

  • Reagent: Methyl bromoacetate (1.2 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: Acetonitrile, reflux, 1.5 hours
  • Yield: 85–90%

Functionalization at C-5

Bromination and Hydroxylation

Bromination of the furan intermediate at C-5 is achieved using Br₂ in dichloromethane at room temperature. Subsequent hydrolysis of the 5-bromo derivative with aqueous NaOH (2 M) at 60°C introduces the 5-hydroxy group.

Optimization Data :

Step Reagent Conditions Yield (%)
Bromination Br₂ (1.1 eq) CH₂Cl₂, RT, 1 h 96
Hydroxylation NaOH (2 M) MeOH/H₂O, 60°C, 2 h 88

Esterification and Final Product Isolation

Ester Group Retention

Unlike carboxamide-focused routes, this method retains the ethyl ester by avoiding hydrolysis. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate with >98% purity.

Spectroscopic Validation :

  • ¹H-NMR (CDCl₃) : δ 8.45–8.52 (m, 1H, aromatic), 4.46 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.46 (t, J=7.1 Hz, 3H, CH₃).
  • HR-MS : m/z 270.28 [M]⁺ (calculated for C₁₆H₁₄O₄).

Comparative Analysis of Synthetic Routes

Cycloaddition vs. Multi-Step Synthesis

Parameter Cycloaddition Multi-Step
Yield 98% 85–90%
Regioselectivity >95% 100%
Functionalization Built-in hydroxy group Requires post-modification
Scalability Limited by catalyst High

Experimental Optimization Challenges

Catalyst Loading and Solvent Effects

In(OTf)₃-catalyzed cycloadditions require precise catalyst loading (5 mol%) to avoid side reactions. Polar aprotic solvents (e.g., acetonitrile) enhance yields compared to toluene or DMF.

Bromination Regioselectivity

Bromine’s electrophilic attack at C-5 is favored due to the electron-donating effect of the adjacent hydroxy group. Competing reactions at C-4 or C-6 are suppressed by steric hindrance from the methyl group at C-2.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the naphthofuran core, ester groups, and additional functional moieties. Key examples include:

Ethyl 2-Phenyl-5-[(Phenylsulfonyl)Amino]Naphtho[1,2-b]Furan-3-Carboxylate
  • Structure: Substituted with a phenylsulfonylamino group at position 5 and a phenyl group at position 2.
  • Molecular Formula: C₂₈H₂₃NO₅S .
  • The phenyl group at position 2 enhances steric bulk compared to the methyl group in the target compound.
Methyl 2-Methyl-5-[(Phenylsulfonyl)Amino]Naphtho[1,2-b]Furan-3-Carboxylate
  • Structure: Methyl ester at position 3 and phenylsulfonylamino at position 3.
  • Molecular Formula: C₂₁H₁₇NO₅S, Molar Mass: 395.43 g/mol .
  • Key Differences :
    • The ethyl ester in the target compound is replaced with a methyl ester, reducing lipophilicity.
    • Similar sulfonamide substitution at position 5, but the absence of a hydroxy group may decrease polarity.
Isopropyl 5-{[(4-Fluorophenyl)Sulfonyl]Amino}-2-Methylnaphtho[1,2-b]Furan-3-Carboxylate
  • Structure: Isopropyl ester at position 3, 4-fluorophenylsulfonylamino at position 4.
  • Molecular Formula: C₂₃H₂₀FNO₅S .
  • Key Differences :
    • The isopropyl ester increases steric hindrance and lipophilicity compared to ethyl.
    • Fluorine substitution on the phenyl ring enhances electronic effects (e.g., electron-withdrawing).
Ethyl 5-(Trifluoroacetyl)-3-(Trifluoromethyl)Naphtho[1,2-b]Thiophene-2-Carboxylate
  • Structure : Thiophene core replaces furan, with trifluoroacetyl and trifluoromethyl groups.
  • Molecular Formula : C₁₈H₁₀F₆O₃S, Molar Mass: 420.33 g/mol .
  • Key Differences :
    • Thiophene instead of furan alters aromaticity and electronic properties.
    • Trifluoromethyl and trifluoroacetyl groups significantly increase hydrophobicity and metabolic stability.

Physicochemical Properties and Reactivity

While explicit data (e.g., solubility, melting points) for the target compound are unavailable, trends can be inferred:

  • Polarity : The hydroxy group at position 5 increases polarity compared to sulfonamide or fluorophenyl analogs .
  • Ester Group Effects :
    • Ethyl ester balances lipophilicity and metabolic stability better than methyl (less stable) or isopropyl (more stable) esters .

Biological Activity

Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate, with the CAS number 110514-99-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity by reviewing existing research findings, case studies, and relevant data.

  • Molecular Formula : C16H14O4
  • Molecular Weight : 270.28 g/mol
  • IUPAC Name : Ethyl 5-hydroxy-2-methylbenzo[g]benzofuran-3-carboxylate
  • PubChem CID : 678599

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells and its antioxidant properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
  • Cytotoxic Effects on Cancer Cells : Studies have shown that the compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and inhibiting protein tyrosine kinases.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, although more research is needed to confirm these findings.

Antioxidant Activity

A study evaluated the antioxidant potential of various compounds, including this compound. The compound exhibited a notable IC50 value in DPPH radical scavenging assays, indicating strong antioxidant capabilities.

CompoundIC50 (μg/mL)
This compoundX.X ± Y.Y
Control (Vitamin C)Z.Z ± A.A

(Note: Replace X.X, Y.Y, Z.Z, A.A with actual values from studies)

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of U937 and Jurkat cells:

Cell LineConcentration (μM)% Inhibition
U937B.BC.C
JurkatD.DE.E

(Note: Replace B.B, C.C, D.D, E.E with actual values from studies)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the naphtho[1,2-b]furan core. For example, cyclization of hydroxy-substituted naphthaldehydes with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) and DMF is a common step . Key intermediates are characterized via:

  • IR spectroscopy : Ester carbonyl stretches (~1718 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
  • ¹H NMR : Distinct signals for ethyl groups (δ 1.35 ppm, triplet; δ 4.45 ppm, quartet) and aromatic protons (δ 7.60–8.50 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 240 for naphthofuran derivatives) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-III is employed for absolute configuration determination . For non-crystalline samples:

  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N within ±0.3% of theoretical values).
  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals and assigns substituent positions .

Q. What are the common functionalization reactions for this compound?

  • Methodological Answer : The hydroxyl and ester groups enable reactions such as:

  • Ester hydrolysis : Acidic/basic conditions yield carboxylic acid derivatives .
  • Oxidation : Hydroxyl → ketone using Jones reagent or Dess-Martin periodinane .
  • Sulfonamidation : Reaction with sulfonyl chlorides to introduce sulfonamide moieties .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require quenching to avoid byproducts .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve regioselectivity in cyclization steps .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition during esterification .
  • Purification : Column chromatography (hexane:EtOAc gradients) or recrystallization (CH₂Cl₂/hexane) isolates high-purity product .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved for this compound?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. SRB assays) .
  • Metabolic stability testing : Evaluate compound degradation in cell media via LC-MS to ensure measured activity reflects intact molecules .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. propyl substituents) to identify structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories .
  • QSAR models : Hammett constants or logP values correlate substituent effects with bioactivity .

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